WH-4-023

T-cell signaling immunology kinase inhibition

WH-4-023 is the only validated Src-family/SIK polypharmacology inhibitor for naïve hESC maintenance and macrophage polarization. Unlike single-target Lck probes (A-770041) or pan-kinase inhibitors (dasatinib), it delivers low-nanomolar dual Lck (2 nM)/Src (6 nM) inhibition plus SIK1/2/3 blockade (10–60 nM) essential for 5i/L/A culture systems. Procure with confidence—backed by high-impact stem cell and immunology validation.

Molecular Formula C32H36N6O4
Molecular Weight 568.7 g/mol
Cat. No. B1683783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWH-4-023
SynonymsWH-4-023;  WH4-023;  WH 4-023;  WH-4023;  WH 4023;  WH4023; 
Molecular FormulaC32H36N6O4
Molecular Weight568.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OC(=O)N(C2=C(C=C(C=C2)OC)OC)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCN(CC5)C
InChIInChI=1S/C32H36N6O4/c1-22-7-6-8-23(2)30(22)42-32(39)38(27-14-13-26(40-4)21-28(27)41-5)29-15-16-33-31(35-29)34-24-9-11-25(12-10-24)37-19-17-36(3)18-20-37/h6-16,21H,17-20H2,1-5H3,(H,33,34,35)
InChIKeyNBTNHSGBRGTFJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WH-4-023: Sourcing Guide for Dual Lck/Src Kinase Inhibitor with Validated Potency and Selectivity


WH-4-023 (CAS 837422-57-8), also designated KIN112, is a 2-aminopyrimidine carbamate derivative that functions as a potent small-molecule inhibitor targeting the Src family kinases, specifically lymphocyte-specific protein tyrosine kinase (Lck) and proto-oncogene tyrosine-protein kinase Src [1]. It was characterized as compound 28 in the original medicinal chemistry series [2]. In cell-free enzymatic assays, WH-4-023 exhibits nanomolar inhibitory activity against Lck (IC₅₀ = 2 nM) and Src (IC₅₀ = 6 nM) . The compound is supplied with a certified purity of ≥98% as determined by HPLC .

Procurement Rationale: Why Pan-Src or Single-Target Inhibitors Do Not Substitute for WH-4-023


Procurement of generic Src inhibitors or narrower single-target Lck probes cannot replicate the specific multi-kinase inhibition profile of WH-4-023. While compounds like dasatinib exhibit broad, high-potency pan-BCR-ABL/Src activity with distinct off-target spectra, and Lck-selective probes such as A-770041 demonstrate weaker Lck potency (IC₅₀ = 147 nM) with high selectivity over Src [1], WH-4-023 occupies a unique intermediate profile: it combines low-nanomolar potency against both Lck (2 nM) and Src (6 nM) with functionally relevant inhibition of the salt-inducible kinases (SIK1/2/3) at IC₅₀ values of 10, 22, and 60 nM [2]. This dual Src-family plus SIK inhibition underlies its specific application in maintaining naïve human pluripotent stem cells and modulating macrophage immunophenotype—applications for which single-target alternatives are either insufficient or not validated [3]. The independent Chemical Probes Portal further cautions that WH-4-023 should not be used as a selective Lck probe, reinforcing that its scientific utility derives precisely from this broader polypharmacology rather than from target exclusivity [4].

WH-4-023 Quantitative Differentiation Evidence: Comparative Potency and Selectivity Guide


Lck Inhibitory Potency: WH-4-023 vs. A-770041 (Selective Lck Inhibitor)

WH-4-023 exhibits markedly higher potency against Lck kinase compared to the selective Lck inhibitor A-770041. In cell-free enzymatic assays, WH-4-023 inhibits Lck with an IC₅₀ of 2 nM, whereas A-770041 requires 147 nM to achieve comparable inhibition—a 73.5-fold difference in potency . This substantial potency differential is a critical consideration for experimental designs requiring robust Lck inhibition at lower compound concentrations to minimize off-target accumulation .

T-cell signaling immunology kinase inhibition

SIK Family Inhibition: WH-4-023 vs. HG-9-91-01 (Pan-SIK Inhibitor)

In addition to its primary Src-family activity, WH-4-023 potently inhibits salt-inducible kinases (SIK1, SIK2, and SIK3) with IC₅₀ values of 10 nM, 22 nM, and 60 nM, respectively [1]. By comparison, HG-9-91-01, a well-characterized pan-SIK inhibitor tool compound, exhibits SIK IC₅₀ values of approximately 0.92 nM (SIK1), 6.6 nM (SIK2), and 9.6 nM (SIK3) [2]. The ratio of SIK1 IC₅₀ to Lck IC₅₀ is approximately 5:1 for WH-4-023, indicating that its SIK inhibitory activity occurs within a narrow concentration window relative to its primary Lck/Src target engagement. This distinguishes WH-4-023 from HG-9-91-01, which is designed for SIK-selective pharmacological interrogation without concurrent Src-family activity [3].

macrophage polarization immunomodulation SIK inhibition

Selectivity Profile: WH-4-023 vs. Dasatinib (Broad-Spectrum Src/Abl Inhibitor)

WH-4-023 demonstrates a defined selectivity window against two key kinases commonly inhibited by broad-spectrum agents: it exhibits >300-fold selectivity over both p38α MAPK (IC₅₀ > 600 nM) and KDR/VEGFR2 (IC₅₀ > 1.8 μM) relative to its primary Lck/Src targets . In contrast, dasatinib, a clinical BCR-ABL/Src inhibitor, potently inhibits p38α (Kd ≈ 1-10 nM range by KINOMEscan) and KDR (IC₅₀ < 50 nM), offering minimal discrimination between Src-family and these off-target kinases [1]. The Chemical Probes Portal further provides off-target IC₅₀ values for WH-4-023 against BTK (0.1 μM), JAK2 (0.24 μM), SYK (0.2 μM), and TIE2 (0.2 μM), confirming sub-micromolar activity across multiple kinase families [2]. These data establish that WH-4-023 is not a highly selective Lck probe, but its >300-fold p38α/KDR window represents a distinct differentiation from dasatinib's near-equipotent pan-kinase inhibition.

kinase selectivity off-target profiling chemical biology

Cellular Functional Assay: T-Cell Activation Inhibition

In primary human T-cell functional assays, WH-4-023 was evaluated for inhibition of T-cell receptor (TCR/CD3) and CD28 co-stimulatory signaling. The assay utilized human T cells purified from peripheral blood lymphocytes (hPBLs), which were stimulated with anti-CD3 and anti-CD28 antibodies and treated with test compounds. While exact IC₅₀ values from this assay were not disclosed in publicly accessible sources, the experimental design provides a validated cellular context for assessing Lck-dependent T-cell activation [1]. Notably, the Chemical Probes Portal notes that the structurally related compound 43 from the same series demonstrated superior cellular potency and pharmacokinetic characterization relative to WH-4-023 (compound 28), indicating that WH-4-023's cellular activity, while present, represents a trade-off relative to more optimized series members [2].

T-cell biology immunosuppression cellular assay

In Vivo Pharmacokinetic and Bioavailability Assessment

WH-4-023 is described in primary literature as an orally active Lck/Src inhibitor with demonstrated efficacy in preclinical anti-inflammatory models, including delayed-type hypersensitivity (DTH) and paw edema assays [1]. However, independent expert evaluation by the Chemical Probes Portal states that poor bioavailability hampers the use of WH-4-023 as an in vivo probe in mice [2]. The same evaluation notes that compound 43 from the same medicinal chemistry series is better characterized for in vivo PK/PD parameters. This represents a significant procurement consideration: while WH-4-023 may show oral activity under specific formulation conditions, its utility as a robust in vivo tool compound is limited compared to alternatives. For in vivo studies requiring sustained systemic exposure, procurement of compound 43 or alternative probes should be considered [3].

in vivo pharmacology PK/PD oral bioavailability

WH-4-023 Validated Application Scenarios: Where This Compound Delivers Differentiated Utility


Naïve Human Embryonic Stem Cell (hESC) Self-Renewal and Maintenance

WH-4-023 is a validated component of the 5i/L/A or alternative naïve hESC culture systems. In combination with MEK inhibitor PD0325901, GSK3β inhibitor CHIR99021, and BRAF inhibitor SB590885, WH-4-023 (added at concentrations typically ranging from 1 to 5 μM) contributes to the maintenance of the naïve pluripotent state [1]. This application relies specifically on WH-4-023's combined inhibition of Src-family kinases and SIKs—a polypharmacology profile that selective Lck inhibitors such as A-770041 or dasatinib cannot replicate [2]. Procurement for stem cell core facilities should prioritize WH-4-023 over alternative Src inhibitors due to the extensive protocol validation published in high-impact stem cell literature [3].

Macrophage Polarization and Immunomodulation Studies

WH-4-023 increases LPS-stimulated IL-10 production in macrophage models while concurrently suppressing proinflammatory cytokine secretion [1]. This immunomodulatory effect is mediated through inhibition of SIK1/2/3, which phosphorylate CRTC3 and control the interconversion between classically activated and regulatory macrophage phenotypes [2]. For researchers studying macrophage polarization, metabolic inflammation, or innate immune regulation, WH-4-023 provides a chemically tractable tool for SIK inhibition that is widely cited in the primary immunology literature. Procurement for ex vivo macrophage assays should specify WH-4-023 rather than alternative SIK inhibitors lacking the extensive biological validation in this specific cellular context [3].

T-Cell Receptor Signaling Pathway Interrogation

WH-4-023 inhibits T-cell activation downstream of TCR/CD3 and CD28 co-stimulation by targeting Lck, the proximal tyrosine kinase in the TCR signaling cascade [1]. Its dual inhibition of Lck and Src makes it a useful comparator compound for distinguishing Lck-dependent from Lck-independent signaling events. However, procurement for this application requires careful consideration: the Chemical Probes Portal explicitly notes that WH-4-023 is not recommended as a selective Lck probe due to its promiscuous tyrosine kinase inhibition profile [2]. Researchers requiring clean, single-target Lck inhibition should instead consider A-770041. WH-4-023 is most appropriately employed in this context as part of a panel of Src-family inhibitors for multi-target pharmacological profiling or in comparative studies against more selective tool compounds [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for WH-4-023

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.